molecular formula C34H26O3 B14304994 2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one CAS No. 113337-70-5

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one

Cat. No.: B14304994
CAS No.: 113337-70-5
M. Wt: 482.6 g/mol
InChI Key: IGIAMWWXQCWTIJ-UHFFFAOYSA-N
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Description

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one is a complex organic compound with a unique structure that combines phenyl, ethoxy, and hydroxy groups

Preparation Methods

The synthesis of 2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-(ethoxy(diphenyl)methyl)phenyl with 3-hydroxy-1H-phenalen-1-one under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one can be compared with similar compounds such as:

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • Ethanone, 2-ethoxy-1,2-diphenyl-
  • 2-Pentene, 4-methyl-2,4-diphenyl-

These compounds share structural similarities but differ in their functional groups and overall reactivity.

Properties

CAS No.

113337-70-5

Molecular Formula

C34H26O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[4-[ethoxy(diphenyl)methyl]phenyl]-3-hydroxyphenalen-1-one

InChI

InChI=1S/C34H26O3/c1-2-37-34(25-13-5-3-6-14-25,26-15-7-4-8-16-26)27-21-19-24(20-22-27)31-32(35)28-17-9-11-23-12-10-18-29(30(23)28)33(31)36/h3-22,35H,2H2,1H3

InChI Key

IGIAMWWXQCWTIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(C5=CC=CC6=C5C(=CC=C6)C4=O)O

Origin of Product

United States

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